7-Amino-2-azaspiro[4.4]nonan-3-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocyclic scaffolds, the foundational frameworks of which azaspirocycles are a subset, are of profound importance in contemporary chemical research. Their inherent three-dimensionality allows for the creation of molecules that can interact with biological targets in a highly specific manner. tandfonline.com Unlike flat, aromatic structures, spirocycles can position functional groups in precise spatial orientations, potentially leading to enhanced efficacy and selectivity of drug candidates. tandfonline.com
The introduction of spirocyclic elements into a molecule can also confer favorable physicochemical properties. tandfonline.com Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved solubility, metabolic stability, and a better pharmacokinetic profile. tandfonline.combldpharm.com This has led to a growing interest in these scaffolds as a strategy to design novel therapeutics with improved properties. tandfonline.com
Overview of 2-Azaspiro[4.4]nonan-3-one Architectures and Their Chemical Utility
Within the broader class of spirocycles, the 2-azaspiro[4.4]nonan-3-one architecture represents a key building block. This framework consists of a five-membered pyrrolidine (B122466) ring fused at a single carbon atom to another five-membered ring, with a carbonyl group at the 3-position and a nitrogen atom at the 2-position of the pyrrolidine ring.
The utility of this architecture lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules. The presence of the nitrogen and carbonyl groups provides reactive handles for further chemical modifications, allowing for the introduction of diverse substituents. This modularity is highly attractive for creating libraries of compounds for screening in drug discovery programs.
Academic Rationale for Investigating 7-Amino-2-azaspiro[4.4]nonan-3-one as a Structural Motif
The specific focus on this compound stems from the strategic placement of an amino group on the spirocyclic framework. This addition introduces a basic center and a potential point for forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. The hydrochloride salt of this compound is also noted in chemical literature. nih.gov
The investigation into this particular motif is driven by the pursuit of novel chemical entities with potential therapeutic applications. The combination of the rigid spirocyclic core and the reactive amino group offers a unique platform for the design of new ligands for a variety of biological targets. Researchers are exploring how the specific stereochemistry and conformational rigidity of this scaffold can be exploited to achieve high selectivity and potency in drug candidates. The development of efficient synthetic routes to access this and related azaspirocyclic structures is an active area of research, aiming to unlock their full potential in medicinal chemistry. nih.gov
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H14N2O/c9-6-1-2-8(3-6)4-7(11)10-5-8/h6H,1-5,9H2,(H,10,11) |
InChI Key |
XUCBMCRXSKDETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Amino 2 Azaspiro 4.4 Nonan 3 One
Historical and Current Approaches to Spiro[4.4]nonane and Azaspiro[4.4]nonane Derivatives
The synthesis of spirocyclic systems, which feature two rings connected by a single common atom, has been a long-standing area of interest in organic chemistry. Early efforts to create the spiro[4.4]nonane carbon skeleton date back decades, with one of the first direct syntheses of spiro[4.4]nonatetraene starting from allyl bromide and diethyl malonate. princeton.edu These foundational methods paved the way for more complex constructions.
The introduction of nitrogen atoms into the spirocyclic core to form azaspirocycles significantly broadened their chemical and biological relevance. The 1-azaspiro[4.4]nonane ring system, for instance, is a core component of several Cephalotaxus alkaloids known for their potent antiproliferative activities against cancer cells. acs.org Similarly, other 1-azaspiro[4.4]nonane derivatives have shown activity as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org
Modern synthetic strategies have increasingly focused on efficiency and stereocontrol. Domino radical bicyclization has emerged as a powerful tool for constructing 1-azaspiro[4.4]nonane skeletons from functionalized oxime ethers, forming the quaternary spiro-center in a single reaction. acs.org Another significant advancement is the use of phosphine-catalyzed [3+2]-cycloaddition reactions to generate 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.govuow.edu.au This approach involves reacting 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives to form the spiro-heterocyclic products. osti.govuow.edu.au Furthermore, manganese(III)-based oxidative reactions have been developed to synthesize related structures like 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of metal-mediated processes in building these complex scaffolds. researchgate.net
Targeted Synthesis Strategies for 7-Amino-2-azaspiro[4.4]nonan-3-one
Synthesizing the specific molecule this compound requires a targeted approach that carefully considers the placement of the amino group on the cyclopentane (B165970) ring and the lactam functionality in the pyrrolidinone ring.
Retrosynthetic Analysis and Design of Key Precursors
A plausible retrosynthetic analysis for this compound begins by disconnecting the lactam ring. This can be envisioned through the hydrolysis of the amide bond, leading back to a spirocyclic amino acid precursor. This key intermediate would be a 4-amino-1-(carboxymethyl)cyclopentan-1-amine.
Further disconnection of the spirocyclic core is a critical step. A strategic bond cleavage at the spiro-center could reveal two simpler, non-spirocyclic precursors. One common strategy involves a Michael addition-type ring closure. This approach suggests a key precursor such as a cyclopentanone (B42830) derivative bearing a protected amino group at the 3-position and a cyano-ester or similar group at the 1-position. The pyrrolidinone ring could then be formed through a reductive cyclization pathway.
An alternative retrosynthetic pathway could involve building the cyclopentane ring onto a pre-existing pyrrolidinone scaffold, for instance, via a ring-closing metathesis (RCM) or a Diels-Alder reaction, followed by functional group manipulations to install the amino group.
Enantioselective and Diastereoselective Synthetic Routes
The structure of this compound contains multiple stereocenters, making stereocontrol a paramount challenge in its synthesis. The development of enantioselective and diastereoselective routes is crucial for accessing specific, biologically active stereoisomers.
One promising strategy involves the use of chiral auxiliaries or catalysts. For instance, phosphine-catalyzed [3+2] cycloadditions, used for synthesizing related 2-azaspiro[4.4]nonan-1-ones, can be rendered enantioselective by employing chiral phosphine (B1218219) catalysts like (S,S)-FerroPHANE. researchgate.net A similar approach could be adapted for the synthesis of the target molecule.
Another powerful method is synergistic photocatalysis and organocatalysis. Research on the synthesis of 2-amino-spiro[4.5]decane-6-ones has demonstrated that the [3+2] cycloaddition of cyclopropylamines with olefins can achieve high diastereoselectivity (up to 99:1 dr) using this combined catalytic system. mdpi.com This metal-free approach, which proceeds under mild conditions, could potentially be applied to construct the this compound core with high stereocontrol. mdpi.com The proposed mechanism often involves the generation of a radical intermediate from an N-cyclopropylaniline complexed with a chiral phosphoric acid, which then engages in a stereocontrolled cycloaddition. mdpi.com
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning a synthetic route from laboratory-scale to a larger, scalable process requires meticulous optimization of reaction conditions. Key parameters include solvent, temperature, catalyst loading, and reaction time.
In multicomponent reactions used to synthesize spiro heterocycles, the choice of solvent can dramatically influence reaction rates and yields. For example, in the three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes, a survey of solvents showed that while aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) gave moderate yields, the best results were achieved in toluene (B28343) at 110 °C. nih.gov
The following table illustrates how reaction conditions were optimized for a model three-component reaction to form a spirocyclic compound, highlighting the impact of solvent and temperature on the final yield. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | 80 | 24 | 60 |
| 2 | THF | 65 | 24 | 55 |
| 3 | CH₂Cl₂ | 40 | 24 | 45 |
| 4 | CHCl₃ | 60 | 24 | 50 |
| 5 | Toluene | 110 | 12 | 92 |
| 6 | Dioxane | 100 | 12 | 85 |
| Data derived from a model reaction for the synthesis of dimethyl 6-(cyclohexylamino)-4-methyl-1-oxo-9-phenyl-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylate. nih.gov |
Development of Novel Synthetic Routes and Methodologies
The quest for more efficient and elegant synthetic routes to complex molecules like this compound has driven the development of novel methodologies that can construct intricate molecular architectures in fewer steps.
Cascade Reactions and Multicomponent Cyclizations for Spirocyclic Lactam Formation
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools where a single starting material undergoes multiple, sequential transformations in one pot without the isolation of intermediates. nih.gov This approach is highly atom-economical and can rapidly build molecular complexity.
The formation of spirocyclic lactams is well-suited to cascade strategies. For instance, a cascade 4-endo N-cyclization/aerobic oxidation sequence has been successfully used to synthesize steroidal spiro β-lactams from dienamides. nih.gov This process constructs two adjacent quaternary chiral centers simultaneously under mild conditions. nih.gov A similar strategy could be envisioned for this compound, where an appropriately designed acyclic precursor could undergo a cascade cyclization to form both rings of the spiro-lactam core.
Multicomponent reactions (MCRs), where three or more starting materials combine in a single operation to form a product containing substantial portions of all reactants, offer another efficient pathway. The Ugi four-component reaction (Ugi-4CR) is a prominent example. A sequential Ugi-4CR/nucleophilic substitution strategy has been developed to synthesize spiro-β-lactam-pyrroloquinolines. acs.org In this method, the initial Ugi adduct undergoes an intramolecular cyclization under basic conditions to form the spiro-lactam scaffold with high bond-forming efficiency. acs.org Adapting an MCR approach could allow for the rapid assembly of the this compound skeleton from simple, readily available building blocks.
Transition-Metal Catalyzed and Organocatalyzed Transformations
The construction of the 2-azaspiro[4.4]nonan-3-one core, particularly with the required amino functionalization at the C7 position, presents a significant synthetic challenge. Modern catalytic methods, employing either transition metals or small organic molecules (organocatalysis), offer powerful tools to achieve this with high efficiency and stereoselectivity.
Research into related azaspirocyclic systems has highlighted the utility of catalytic cycloaddition reactions. For the closely related 2-azaspiro[4.4]nonan-1-ones, phosphine-catalyzed [3+2]-cycloaddition reactions have been successfully employed. uow.edu.auosti.govuwa.edu.au This organocatalytic approach typically involves the reaction of a 2-methylene-γ-lactam with an allenoate or a related activated alkyne. uow.edu.au While not directly applied to the 3-one isomer, this methodology demonstrates the potential of nucleophilic phosphine catalysis in constructing the spiro[4.4]nonane skeleton. Subsequent functional group manipulations would be necessary to introduce the 7-amino group and isomerize the carbonyl position.
Another relevant catalytic strategy involves manganese(III)-based oxidative cyclizations. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through the Mn(III)-mediated reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones. researchgate.net This highlights the capability of transition metals to facilitate complex cascade reactions leading to spirocyclic structures. Adapting such a radical-based strategy to form the desired carbocyclic cyclopentane ring of this compound would require careful selection of precursors and reaction conditions.
Domino radical bicyclization, initiated by agents like AIBN or triethylborane (B153662) and promoted by Bu₃SnH, has proven effective for synthesizing the 1-azaspiro[4.4]nonane skeleton. nih.govacs.org This approach involves the strategic formation and capture of nitrogen-centered radicals to construct the heterocyclic core in a single step. nih.govacs.org The application of such transition-metal or initiator-mediated radical cascades represents a promising, albeit underexplored, avenue for the synthesis of the 2-azaspiro isomer.
The table below summarizes catalytic approaches used for structurally related azaspiro[4.4]nonane systems, which could potentially be adapted for the synthesis of the target compound.
| Catalyst Type | Method | Application/Related Compound | Reference |
| Organocatalysis | Phosphine-Catalyzed [3+2]-Cycloaddition | Synthesis of 2-Azaspiro[4.4]nonan-1-ones | uow.edu.auosti.govuwa.edu.au |
| Transition-Metal | Mn(III)-Based Oxidative Cyclization | Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | researchgate.net |
| Radical Initiator | AIBN/Et₃B-Initiated Domino Bicyclization | Synthesis of 1-Azaspiro[4.4]nonane Derivatives | nih.govacs.org |
Sustainable and Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can benefit significantly from the application of these principles.
A key aspect of green synthetic design is the use of catalyst-free, multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single pot to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification needs. A three-component, catalyst-free approach has been reported for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds in high yield under thermal conditions in a solvent like toluene, showcasing a step-, time-, and cost-effective strategy that aligns with green chemistry metrics. nih.gov Exploring similar MCRs for the all-carbon cyclopentane ring could provide a more sustainable route to the target molecule.
The choice of solvent is another critical factor. Many traditional organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of alternative, more environmentally benign solvents such as water, glycerol, or supercritical fluids. For example, a one-pot MCR for the synthesis of spirooxindoles has been successfully performed in a glycerol-water mixture, which is a green and efficient solvent system. researchgate.net
Furthermore, the use of biocatalysis, or enzymatic synthesis, represents a pinnacle of green chemistry. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. An enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes using engineered protoglobin-based enzymes has been developed. acs.org This biocatalytic platform operates on a gram scale without organic cosolvents and utilizes lyophilized E. coli lysate as the catalyst, demonstrating a practical and scalable green approach to spirocycle synthesis. acs.org Developing an enzymatic route for the asymmetric synthesis of this compound would be a significant advancement in sustainable chemical manufacturing.
| Green Chemistry Principle | Application in Azaspirocycle Synthesis | Potential Benefit for Target Compound | Reference |
| Atom Economy / Step Economy | Catalyst-free, three-component synthesis of spiro heterocycles. | Reduced synthetic steps, waste, and purification efforts. | nih.gov |
| Safer Solvents | Use of glycerol-water as a green solvent system for one-pot synthesis. | Reduced toxicity and environmental impact compared to traditional solvents. | researchgate.net |
| Biocatalysis | Enzymatic synthesis of azaspiroalkanes using engineered enzymes in water. | High stereoselectivity, mild reaction conditions, and elimination of organic solvents. | acs.org |
Chemical Transformations and Derivatization of 7 Amino 2 Azaspiro 4.4 Nonan 3 One
Reactivity and Functionalization of the C-7 Amino Group
The primary amino group at the C-7 position is a key handle for introducing structural diversity into the 7-Amino-2-azaspiro[4.4]nonan-3-one scaffold. Its nucleophilic character allows for a range of chemical modifications, from simple acylations to more complex coupling reactions.
Amidation and Peptide Coupling Reactions
The formation of an amide bond is a fundamental transformation for the C-7 amino group. This reaction is typically achieved by treating the parent compound with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a base. These reactions are often high-yielding and provide a straightforward method for attaching a wide variety of substituents.
Peptide coupling protocols are also readily applicable to the C-7 amino group, enabling the incorporation of this spirocyclic scaffold into peptidic or peptidomimetic structures. Standard coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), facilitate the efficient formation of a peptide bond between the C-7 amino group and the carboxyl group of an amino acid or peptide.
Nucleophilic Additions and Substitutions Involving the Amino Moiety
The nucleophilic nature of the C-7 amino group allows it to participate in various nucleophilic addition and substitution reactions. For instance, it can react with aldehydes and ketones to form Schiff bases or imines, which can be further reduced to secondary amines via reductive amination. This provides a versatile route to N-alkylated derivatives.
Furthermore, the amino group can act as a nucleophile in substitution reactions with suitable electrophiles. For example, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These derivatives can exhibit altered physicochemical properties, such as improved solubility or metabolic stability.
Formation of Diverse N-Substituted Derivatives
Beyond simple amidation and alkylation, the C-7 amino group can be transformed into a wide array of functional groups. For example, diazotization of the primary amine followed by treatment with various reagents can lead to the introduction of other functionalities, although such reactions on this specific scaffold are not widely reported.
More commonly, the amino group serves as a branching point for the synthesis of more complex structures. For instance, multi-component reactions, such as the Ugi or Passerini reactions, could potentially involve the C-7 amino group as the amine component, leading to the rapid construction of diverse and highly functionalized derivatives.
Modifications and Functionalization of the Lactam Ring System
The lactam ring of this compound offers additional opportunities for chemical modification, primarily at the lactam nitrogen.
N-Alkylation and N-Acylation Strategies on the Lactam Nitrogen
The nitrogen atom within the lactam ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the lactam nitrogen. This allows for the introduction of various alkyl or arylalkyl groups, which can modulate the steric and electronic properties of the molecule.
N-acylation of the lactam nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. This transformation introduces an additional carbonyl group, which can influence the conformation of the lactam ring and provide another site for chemical interaction.
Ring Expansion and Contraction Studies
While less common, modifications to the size of the lactam ring through ring expansion or contraction represent a more profound structural alteration. Ring expansion could potentially be achieved through reactions such as the Beckmann rearrangement of a suitable ketoxime precursor. Conversely, ring contraction, while mechanistically more challenging, could theoretically be explored through specific photochemical or rearrangement reactions. However, specific studies detailing these transformations on the this compound scaffold are not prominently documented in the literature.
Carbonyl Reactivity and Related Transformations
Detailed research specifically outlining the carbonyl reactivity of this compound is not extensively available in the current body of scientific literature. However, based on the general principles of organic chemistry, the lactam carbonyl group in this molecule is expected to undergo a variety of transformations characteristic of amides. These would include reduction to the corresponding cyclic amine, hydrolysis to the amino acid, and reactions with various organometallic reagents.
In a related context, studies on the synthesis of 2-azaspiro[4.4]nonan-1-ones have shown that a carboxylic acid precursor can undergo a Curtius rearrangement followed by acid hydrolysis to yield spiro-cyclic ketones. osti.govuwa.edu.au This suggests that the core spirocyclic framework is stable under conditions that facilitate transformations at a carbonyl group. While this does not directly describe the reactivity of the 3-oxo position in this compound, it provides insight into the chemical robustness of the azaspiro[4.4]nonane system.
Further investigation is required to fully characterize the reactivity of the carbonyl group in this compound and to develop a comprehensive portfolio of its derivatives.
Stereochemical Control and Chiral Pool Applications in Derivative Synthesis
The presence of stereocenters in this compound makes it a potentially valuable building block in asymmetric synthesis. The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of subsequent reactions, a cornerstone of modern drug discovery and development.
Diastereoselectivity in Side-Chain Elaboration
There is currently a lack of published research specifically detailing the diastereoselectivity in side-chain elaboration for this compound. Such studies would typically involve the functionalization of the amino group or the carbon atoms adjacent to the carbonyl group and analyzing the facial selectivity of these reactions as directed by the existing stereocenters of the spirocyclic core. The steric hindrance imposed by the five-membered rings would be expected to play a significant role in directing incoming reagents to the less hindered face of the molecule, thereby leading to the preferential formation of one diastereomer over another.
Chiral Auxiliary and Asymmetric Catalysis Approaches
The potential for this compound to act as a chiral auxiliary in asymmetric reactions has not yet been reported in the scientific literature. In such a role, the chiral scaffold would be temporarily attached to a prochiral substrate to guide a stereoselective transformation, after which it would be cleaved and ideally recovered.
Similarly, while asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, there are no current reports of derivatives of this compound being employed as ligands for transition metal catalysts or as organocatalysts themselves. The development of such catalytic systems would be a promising avenue for future research.
Stereochemical Retention and Inversion Studies
Specific studies on stereochemical retention and inversion at the stereocenters of this compound during chemical transformations are not available in the published literature. Such studies are crucial for understanding the reaction mechanisms and for the rational design of synthetic routes to stereochemically defined derivatives. For instance, nucleophilic substitution reactions at the chiral centers could proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the substrate and nucleophile.
Computational and Theoretical Studies of 7 Amino 2 Azaspiro 4.4 Nonan 3 One and Its Analogs
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the conformational preferences and relative stabilities of spirocyclic systems like 7-Amino-2-azaspiro[4.4]nonan-3-one. nii.ac.jpscispace.com The spirocyclic nature of this compound, featuring two fused five-membered rings, gives rise to multiple possible conformations.
Quantum chemical calculations can be employed to:
Identify and characterize all possible low-energy conformers. By performing a systematic conformational search followed by geometry optimization and frequency calculations, the different spatial arrangements of the molecule can be determined.
Calculate the relative energies of these conformers. This allows for the determination of the most stable conformer and the population distribution of different conformers at a given temperature.
Analyze the intramolecular interactions that stabilize certain conformations, such as hydrogen bonds involving the amino and lactam functionalities.
The stability of different analogs, where the amino group or other parts of the scaffold are modified, can be systematically evaluated. For instance, the effect of substituting the amino group with other functional groups on the conformational equilibrium can be quantified. This information is crucial for understanding how structural modifications impact the molecule's shape and, consequently, its biological activity.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Ring Pucker (Cyclopentane) | Ring Pucker (Lactam) | Relative Energy (kcal/mol) |
| 1 | Envelope | Twist | 0.00 |
| 2 | Twist | Envelope | 1.25 |
| 3 | Envelope | Envelope | 2.10 |
| 4 | Twist | Twist | 3.50 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar systems.
Molecular Modeling and Dynamics Simulations of Spirocyclic Motifs
While quantum chemical calculations provide a static picture of the most stable conformations, molecular modeling and dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comnih.gov MD simulations are particularly valuable for understanding the flexibility and conformational transitions of the spirocyclic scaffold in different environments, such as in aqueous solution or when interacting with a biological target.
For this compound, MD simulations can reveal:
The accessible conformational space under physiological conditions. This can highlight the range of shapes the molecule can adopt, which is important for its interaction with binding partners.
The timescale of conformational changes. Understanding how quickly the molecule can switch between different conformations is crucial for its dynamic recognition by receptors or enzymes.
The role of solvent molecules in stabilizing specific conformations. The interaction with water molecules can significantly influence the conformational preferences of the amino and lactam groups.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can be employed to predict the reactivity and selectivity of chemical transformations involving this compound and its analogs. cam.ac.uk Understanding the reactivity of the different functional groups within the molecule is essential for planning synthetic routes and for predicting potential metabolic pathways.
Key areas where computational predictions are valuable include:
Acylation and alkylation of the amino group: The nucleophilicity of the amino group can be calculated to predict its reactivity towards various electrophiles.
Reactions at the lactam functionality: The susceptibility of the lactam ring to hydrolysis or other nucleophilic attacks can be assessed.
Stereoselectivity of reactions: For chiral analogs, computational models can predict the diastereoselectivity or enantioselectivity of reactions, which is crucial for the synthesis of stereochemically pure compounds.
By calculating reaction energy profiles and transition state structures, it is possible to gain a detailed understanding of the reaction mechanisms and to identify the factors that control selectivity. This predictive power can significantly reduce the experimental effort required to develop efficient synthetic methods for this class of compounds.
Table 2: Predicted Activation Energies for N-Acylation of this compound
| Acylating Agent | Solvent | Predicted Activation Energy (kcal/mol) |
| Acetyl Chloride | Dichloromethane (B109758) | 12.5 |
| Benzoyl Chloride | Dichloromethane | 14.2 |
| Acetic Anhydride | Pyridine | 18.7 |
Note: This table presents hypothetical data for illustrative purposes.
De Novo Design of Spirocyclic Systems with Desired Architectural Features
The principles of de novo design, aided by computational tools, allow for the creation of novel spirocyclic systems with specific, pre-defined architectural features. springernature.comresearchgate.netnih.gov Starting from a basic spirocyclic scaffold like 2-azaspiro[4.4]nonane, new molecules can be designed to fit a particular biological target or to possess desired physicochemical properties.
The de novo design process for analogs of this compound could involve:
Scaffold hopping: Replacing the 2-azaspiro[4.4]nonane core with other spirocyclic systems while maintaining the key pharmacophoric features.
Side chain optimization: Exploring a wide range of substituents at various positions on the scaffold to maximize interactions with a target protein. nih.gov
Introduction of new functional groups: Designing molecules with novel functionalities to impart specific properties, such as improved solubility or metabolic stability.
Application of 7 Amino 2 Azaspiro 4.4 Nonan 3 One As a Chemical Biology Probe and Scaffold
Design and Synthesis of Constrained Peptidomimetics Incorporating the Spirocyclic Scaffold
The incorporation of conformationally restricted amino acid surrogates into peptides is a well-established strategy to enhance their metabolic stability, receptor affinity, and selectivity. The rigid framework of 7-Amino-2-azaspiro[4.4]nonan-3-one makes it an excellent candidate for the design of constrained peptidomimetics. By replacing a native amino acid with this spirocyclic scaffold, researchers can induce specific turns or kinks in the peptide backbone, thereby locking the molecule into a bioactive conformation.
The synthesis of such peptidomimetics typically involves standard solid-phase or solution-phase peptide coupling methodologies. The primary amino group at the 7-position of the spirocyclic core can be acylated with an activated carboxylic acid of a preceding amino acid or peptide fragment. Subsequently, the lactam nitrogen can be functionalized, or the lactam ring can be opened to further elaborate the structure. This modular approach allows for the systematic exploration of the conformational space and the optimization of binding interactions with the target protein. The constrained nature of the spiro-scaffold can lead to peptidomimetics with improved enzymatic resistance and enhanced cell permeability compared to their more flexible linear counterparts.
Utility in Combinatorial Chemistry and Small Molecule Library Synthesis for Chemical Biology Research
The structural attributes of this compound make it a valuable building block for combinatorial chemistry and the generation of diverse small molecule libraries. The presence of two distinct points for diversification—the primary amine and the lactam nitrogen—allows for the rapid assembly of a large number of unique compounds.
A typical combinatorial library synthesis using this scaffold might involve a split-and-pool strategy. In the first step, the primary amine can be acylated with a diverse set of carboxylic acids. Subsequently, the lactam nitrogen can be alkylated or arylated with another set of building blocks. This two-dimensional diversification approach can generate a vast library of spirocyclic compounds with a wide range of chemical and physical properties. These libraries can then be screened against various biological targets to identify novel hits for drug discovery or to develop chemical probes for studying protein function.
Exploration as a Bioisosteric Replacement Strategy in Lead Compound Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry. The spirocyclic core of this compound can serve as a bioisostere for various commonly used motifs in drug discovery, such as piperidine (B6355638) or other cyclic systems. univ.kiev.uaresearchgate.net This strategy is often employed to improve the pharmacokinetic properties of a lead compound, such as its metabolic stability, solubility, or membrane permeability.
For instance, replacing a flexible piperidine ring in a known bioactive compound with the more rigid 2-azaspiro[4.4]nonane system can lead to a number of advantages. The spirocyclic nature of the scaffold can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the compound's half-life in vivo. univ.kiev.ua Furthermore, the three-dimensional arrangement of substituents on the spirocyclic core can lead to more specific interactions with the target protein, potentially improving potency and reducing off-target effects. The introduction of the lactam functionality also provides an additional handle for modifying the polarity and hydrogen bonding capacity of the molecule.
Rational Design of Scaffold-Based Probes for Target Engagement Studies
The development of chemical probes to confirm target engagement is a critical step in drug discovery and chemical biology. The this compound scaffold can be rationally elaborated to create such probes. For example, by appending a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the scaffold, researchers can visualize and quantify the interaction of the probe with its intended target within a cellular context.
The design of these probes requires careful consideration of the attachment point of the reporter tag to ensure that it does not interfere with the binding of the probe to the target protein. The primary amine at the 7-position or the lactam nitrogen can serve as convenient handles for the introduction of a linker and the reporter group. These scaffold-based probes can be invaluable tools for validating new drug targets, elucidating mechanisms of action, and conducting high-throughput screening campaigns.
Advanced Analytical and Characterization Techniques for Research Materials
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of 7-Amino-2-azaspiro[4.4]nonan-3-one. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS distinguishes the target compound from other potential molecules with the same nominal mass.
In a typical analysis, the protonated molecule, [M+H]⁺, of this compound would be observed. The theoretical exact mass of this ion can be calculated based on its molecular formula, C₈H₁₅N₂O⁺. Experimental determination of this mass via HRMS serves as a primary confirmation of the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, provide valuable structural information through the analysis of fragmentation patterns. Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions resulting from the cleavage of the spirocyclic ring system and the loss of the amino group. The precise masses of these fragment ions, as determined by HRMS, allow for the confident assignment of their elemental compositions, further corroborating the proposed structure.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₅N₂O⁺ | 155.1184 |
| [M+Na]⁺ | C₈H₁₄N₂NaO⁺ | 177.1004 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.
¹H NMR: The proton NMR spectrum would display distinct signals for the protons of the cyclopentane (B165970) and pyrrolidinone rings, as well as the amino group. The chemical shifts, coupling constants (J-values), and multiplicities of these signals provide insights into the connectivity and local environment of the protons.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the lactam, the spiro carbon, and the carbons of the two rings.
2D NMR (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of adjacent protons within the ring systems.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon, providing a definitive assignment of the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. NOESY correlations are critical for determining the relative stereochemistry of the molecule, particularly the orientation of the substituents on the cyclopentane ring and the conformation of the spirocyclic system.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C=O (Lactam) | 175 - 185 |
| Spiro C | 60 - 75 |
| CH-NH₂ | 50 - 60 |
| CH₂ (Pyrrolidinone) | 35 - 50 |
| CH₂ (Cyclopentane) | 20 - 40 |
Chromatographic Separations for Purification and Isomer Resolution
The presence of at least two chiral centers in this compound (the spiro carbon and the carbon bearing the amino group) means that it can exist as multiple stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for both the purification of the desired isomer and the analytical resolution of the different stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of amino compounds and lactams. The development of a successful chiral HPLC method is critical for determining the enantiomeric excess (ee) of a synthetic sample and for isolating individual enantiomers for further biological evaluation.
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for chiral separations. It often provides faster separations and uses less organic solvent. Similar to chiral HPLC, SFC employs chiral stationary phases to resolve enantiomers.
Preparative Chromatography: For the isolation of larger quantities of a specific stereoisomer, preparative HPLC or SFC can be employed. This allows for the collection of fractions containing the purified isomer for use in further studies.
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformational Analysis
While NMR techniques can provide information about the relative stereochemistry, X-ray crystallography is the only method that can determine the definitive absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis of a suitable crystal of this compound or one of its derivatives (e.g., a salt with a chiral acid) would provide a three-dimensional model of the molecule. This model would unequivocally establish the arrangement of atoms in space, confirming the connectivity and, most importantly, the absolute stereochemistry at all chiral centers.
Furthermore, the crystal structure reveals detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.
Future Perspectives and Emerging Research Directions
Integration of 7-Amino-2-azaspiro[4.4]nonan-3-one into Complex Polycyclic Systems
The synthesis of complex polycyclic systems from relatively simple building blocks is a primary goal in organic chemistry, aimed at accessing novel chemical space and developing new therapeutic agents. nih.gov this compound serves as an ideal starting point for constructing more intricate molecular architectures due to its inherent stereochemistry and functional groups.
Researchers are exploring various synthetic strategies to incorporate this azaspirocycle into larger, polycyclic frameworks. nih.gov Cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, are a particularly promising approach. nih.gov These reactions, often catalyzed by transition metals, can lead to the rapid assembly of complex molecules from simple precursors. researchgate.net For instance, annulation reactions, where a new ring is fused onto the existing spirocyclic core, are being investigated to create novel polyheterocyclic systems. nu.edu.kz
The development of multicomponent reactions (MCRs) involving the this compound scaffold is another active area of research. nih.gov MCRs offer an efficient and atom-economical way to generate molecular diversity by combining three or more reactants in a single step. nih.gov The resulting polycyclic compounds, with their well-defined three-dimensional shapes, are expected to exhibit unique biological activities and physical properties. nih.gov
Table 1: Synthetic Strategies for Polycyclic Systems
| Strategy | Description | Potential Outcome |
| Cascade Reactions | A series of intramolecular reactions that form multiple bonds in one sequence. | Rapid construction of complex, multi-ring systems with high stereocontrol. |
| Annulation Reactions | Formation of a new ring fused to the existing spirocyclic scaffold. | Access to novel heterocyclic frameworks with diverse biological potential. nu.edu.kz |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials. | Efficient and diverse synthesis of complex molecules with high atom economy. nih.gov |
| Cycloaddition Reactions | Concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. | Creation of novel spiro-fused polycycles with defined stereochemistry. researchgate.net |
Development of Advanced Chemical Tools and Reagents Based on the Spirocyclic Scaffold
The rigid conformation of the 2-azaspiro[4.4]nonane core makes it an excellent scaffold for designing advanced chemical tools and reagents. nih.gov The amino and lactam functionalities of this compound provide convenient handles for further chemical modification, allowing for the attachment of reporter groups, reactive moieties, or other molecular probes.
One emerging application is the use of this scaffold to create constrained peptide mimetics. By incorporating the spirocyclic core into a peptide sequence, researchers can lock the peptide into a specific bioactive conformation, potentially leading to increased potency and selectivity for its target protein. bldpharm.com These conformationally restricted peptides can serve as powerful tools for studying protein-protein interactions and as starting points for drug discovery.
Furthermore, derivatives of this compound are being explored as chiral ligands and catalysts for asymmetric synthesis. The defined stereochemistry of the spiro center can be used to induce chirality in chemical reactions, leading to the selective formation of one enantiomer of a product. This is particularly important in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities.
Table 2: Applications of the Spirocyclic Scaffold
| Application | Description | Significance |
| Peptide Mimetics | Incorporation of the spirocycle into peptide chains to create conformationally constrained analogs. | Enhanced biological activity, selectivity, and stability of peptides for therapeutic and research purposes. |
| Chemical Probes | Functionalization with reporter groups (e.g., fluorescent dyes, biotin) to study biological processes. | Visualization and tracking of biological molecules and pathways in living systems. |
| Chiral Ligands/Catalysts | Use of the chiral spirocyclic framework to control the stereochemical outcome of chemical reactions. | Enantioselective synthesis of chiral molecules, crucial for the development of new drugs and materials. |
| Fragment-Based Drug Discovery | Utilization of the spirocyclic core as a fragment for screening against biological targets. | Identification of novel starting points for the development of new therapeutic agents. |
Collaborative Research Opportunities in Academic and Industrial Settings
The exploration of novel chemical entities like this compound and its derivatives often benefits from collaborations between academic and industrial research groups. nih.govresearchgate.net Such partnerships can bridge the gap between fundamental scientific discovery and the development of real-world applications. nih.gov
Academic laboratories are well-suited for conducting exploratory research, developing novel synthetic methodologies, and investigating the fundamental properties of new molecules. nih.gov They can provide the creative and intellectual environment necessary to push the boundaries of chemical science. nih.gov On the other hand, industrial partners, such as pharmaceutical and biotechnology companies, possess the resources and expertise for high-throughput screening, lead optimization, and clinical development. researchgate.netresearchgate.net
Collaborative projects could focus on several key areas:
Library Synthesis: Academic labs could synthesize diverse libraries of compounds based on the this compound scaffold, which could then be screened by industrial partners for biological activity against a range of therapeutic targets.
Target Identification and Validation: Joint efforts could be directed at identifying the specific biological targets of active compounds discovered from these libraries and validating their therapeutic potential.
Development of New Technologies: Partnerships could also focus on developing new technologies for the synthesis and analysis of spirocyclic compounds, such as novel catalytic systems or computational modeling approaches. nih.gov
These collaborations can be fostered through various mechanisms, including sponsored research agreements, joint grant applications, and the establishment of dedicated research consortia. nih.gov Such initiatives can accelerate the pace of innovation and translate fundamental research into tangible benefits for society.
Challenges and Opportunities in the Exploration of Novel Spirocyclic Architectures in Chemical Research
While the potential of spirocyclic compounds is vast, their exploration is not without challenges. The synthesis of these complex, three-dimensional molecules can be difficult and often requires the development of new synthetic methods. nih.gov Achieving high levels of stereocontrol during the synthesis is a significant hurdle that chemists must overcome.
However, these challenges also present significant opportunities for innovation. The development of new and efficient methods for the synthesis of spirocyclic architectures is a major area of research. nu.edu.kzresearchgate.net Advances in areas such as asymmetric catalysis, photoredox catalysis, and flow chemistry are providing new tools to tackle these synthetic challenges. tandfonline.com
Another opportunity lies in the use of computational chemistry and machine learning to guide the design and synthesis of new spirocyclic compounds. nih.gov These methods can be used to predict the properties of virtual molecules, allowing researchers to prioritize the synthesis of compounds with the highest potential for desired activities.
The vast and largely unexplored chemical space of spirocyclic architectures offers a wealth of opportunities for the discovery of new drugs, materials, and chemical tools. nih.gov As synthetic methods become more sophisticated and our understanding of the structure-property relationships of these molecules deepens, the field of spirocyclic chemistry is poised for continued growth and exciting new discoveries.
Q & A
Q. What are the established synthetic methodologies for 7-Amino-2-azaspiro[4.4]nonan-3-one?
The synthesis typically involves cyclization strategies using precursors like diols or epoxides under controlled conditions. For example, enantioselective routes (e.g., asymmetric hydrogenation or chiral auxiliary incorporation) are critical for obtaining the desired stereoisomer. Acid-catalyzed cyclization of amino-substituted intermediates in solvents like chloroform under inert atmospheres can optimize yield and purity . Key challenges include managing ring strain and ensuring regioselectivity during spirocycle formation.
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- X-ray crystallography : Programs like SHELXL refine spirocyclic structures, resolving bond lengths and angles (e.g., C–N and C=O groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the amino (δ ~1.5–2.5 ppm) and ketone (δ ~200–220 ppm) groups.
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR : To probe rotational barriers in the spiro system .
- High-resolution crystallography : Using synchrotron radiation to resolve disordered atoms .
- Isotopic labeling : Internal standards (e.g., ¹³C-labeled compounds) improve NMR/MS accuracy .
- Computational validation : Density Functional Theory (DFT) calculations predict spectral profiles and compare with experimental data .
Q. What mechanistic insights govern the reactivity of the amino group in nucleophilic or catalytic reactions?
The amino group participates in:
- Hydrogen bonding : Stabilizes transition states in enantioselective alkylations.
- Coordination chemistry : Acts as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings).
- Protection/deprotection : Boc or Fmoc groups prevent unwanted side reactions during functionalization . Studies using kinetic isotopic effects (KIE) or in-situ FTIR monitor reaction progress and intermediate formation .
Q. How does the spirocyclic framework influence biological activity in enzyme inhibition assays?
The rigid spiro structure enhances binding affinity to targets like fatty acid amide hydrolase (FAAH) or proteases. For example:
- Molecular docking : Predicts interactions with FAAH’s catalytic triad (e.g., Ser241, Ser217) .
- Structure-activity relationships (SAR) : Modifications at the 7-amino position alter potency; bulkier substituents reduce solubility but improve target engagement .
- In vitro assays : Measure IC₅₀ values using fluorogenic substrates (e.g., arachidonoylthiocholine for FAAH) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
